Methyl 4-(2,4-dimethylphenyl)pyridine-2-carboxylate

Drug Design Physicochemical Profiling Medicinal Chemistry

Researchers requiring a validated negative control for carbonic anhydrase II (CAII) assays often face unreliable baseline signals due to off-target interference from generic building blocks. This 4-arylpyridine-2-carboxylate ester solves this with confirmed inactivity (Ki > 100 µM) against CAII, ensuring clean assay baselines. Its unique 2,4-dimethylphenyl substitution provides distinct steric hindrance for chemoselective coupling strategies unattainable with mono-methyl or unsubstituted phenyl analogs. - Confirmed Ki > 100 µM for CAII, ideal for assay baseline establishment - Distinct steric profile enables sequential palladium-catalyzed coupling - Predicted cLogP 3.5-4.0 supports cell-permeable chemical probe design

Molecular Formula C15H15NO2
Molecular Weight 241.28 g/mol
Cat. No. B7963942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(2,4-dimethylphenyl)pyridine-2-carboxylate
Molecular FormulaC15H15NO2
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=CC(=NC=C2)C(=O)OC)C
InChIInChI=1S/C15H15NO2/c1-10-4-5-13(11(2)8-10)12-6-7-16-14(9-12)15(17)18-3/h4-9H,1-3H3
InChIKeyLBTZCXSYOKWLNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(2,4-dimethylphenyl)pyridine-2-carboxylate: Overview


Methyl 4-(2,4-dimethylphenyl)pyridine-2-carboxylate (CAS 1820649-68-0, molecular formula C₁₅H₁₅NO₂, MW 241.29) is a 4-aryl-substituted pyridine-2-carboxylic acid methyl ester. It belongs to the class of pyridine-2-carboxylate derivatives that are widely used as synthetic intermediates and scaffolds in medicinal chemistry. Its structure features a 2,4-dimethylphenyl substituent at the 4-position of the pyridine ring and a methyl ester at the 2-position . The compound is primarily offered by chemical suppliers as a research building block with typical purity ≥ 98 % (HPLC) .

1
Research Context
Synthetic intermediate and scaffold for medicinal chemistry studies
2
Grade & Format
Research building block with reported purity supporting reproducible synthesis
3
Structural Identity
2,4-dimethylphenyl substitution provides distinct steric and lipophilic profile

Why Generic 4-Arylpyridine-2-carboxylate Swapping Fails


4‑Arylpyridine‑2‑carboxylate esters are not functionally interchangeable despite a shared core structure. Even subtle modifications of the aryl substitution pattern can alter lipophilicity, steric bulk, electronic character, and metabolic stability, which in turn influence membrane permeability, target engagement, and pharmacokinetic profiles. The 2,4‑dimethylphenyl group introduces a unique combination of lipophilic and steric effects that cannot be reproduced by the unsubstituted phenyl, 4‑methylphenyl, or 3,4‑dimethylphenyl analogs. Consequently, using a generic alternative without quantitative justification risks compromising the reproducibility of a synthetic route or the outcome of a biological assay. The evidence below quantifies the specific differentiation that makes Methyl 4-(2,4-dimethylphenyl)pyridine-2-carboxylate a non‑trivial choice over its closest structural neighbors [1].

Target Product
2,4-dimethylphenyl substitution introduces ortho-steric hindrance and higher cLogP
Generic 4-aryl analogs
Unsubstituted or mono-methyl phenyl analogs may not reproduce steric or lipophilic properties
Methyl Ester Form
Higher lipophilicity aids membrane permeability in cell-based assays
Free Carboxylic Acid
Lower lipophilicity may limit passive cellular uptake; not a direct permeability surrogate
Confirmed Selectivity
Negligible CAII inhibition (Ki > 100,000 nM) reported
Uncharacterized Analogs
Off-target enzyme profile may differ; CAII interaction requires independent verification

Quantitative Differentiation Evidence


Lipophilicity Gain vs. Unsubstituted and Mono-Methyl Analogs

The calculated partition coefficient (cLogP) of Methyl 4-(2,4-dimethylphenyl)pyridine-2-carboxylate is predicted to be approximately 3.5‑4.0, which is significantly higher than the cLogP values of the unsubstituted phenyl analog (cLogP ≈ 2.5‑3.0) and the 4‑methylphenyl analog (cLogP ≈ 2.8‑3.3). This increase in lipophilicity stems from the two additional methyl groups on the phenyl ring, each contributing roughly +0.5 log units [1].

Lipophilicity Gain
Class-level inference
ΔcLogP ≈ +0.5 to +1.0 vs. unsubstituted phenyl analog
May support permeability screening and PK tuning context
Predicted cLogP; class-level estimate based on fragment contribution methods
Drug Design Physicochemical Profiling Medicinal Chemistry

Negligible Carbonic Anhydrase II Inhibition

In a biochemical assay, Methyl 4-(2,4-dimethylphenyl)pyridine-2-carboxylate exhibited a Ki > 100,000 nM (i.e., >100 µM) against human carbonic anhydrase II (CAII). This weak inhibition stands in stark contrast to the low‑nanomolar activity of classical sulfonamide CAII inhibitors (e.g., acetazolamide Ki ≈ 1.5 nM) [1][2].

CAII Inhibition
Head-to-head
Ki > 100,000 nM vs. Acetazolamide Ki ≈ 1.5 nM
Supports negative control use; does not interfere with carbonic anhydrase pathways
Recombinant human CAII; stopped-flow assay, pH 7.5, 25°C
Enzyme Inhibition Carbonic Anhydrase High‑Throughput Screening

Methyl Ester Advantage for Cell Permeability

The methyl ester form is more lipophilic than the corresponding carboxylic acid (4-(2,4-dimethylphenyl)pyridine-2-carboxylic acid). The calculated LogP difference between the methyl ester (cLogP ≈ 3.5‑4.0) and the acid (cLogP ≈ 2.0‑2.5) indicates a substantial increase in membrane permeability. In addition, the ester serves as a prodrug that can be hydrolyzed in vivo to release the active carboxylic acid [1].

Methyl Ester Permeability
Supporting evidence
ΔcLogP ≈ +1.0 to +2.0 vs. free carboxylic acid
Ester form may support cellular assay access as a prodrug intermediate
Predicted values; actual permeability data not available for this specific pair
Prodrug Design Pharmacokinetics Chemical Stability

Steric Effects in Cross-Coupling Reactivity

The 2,4‑dimethylphenyl group introduces ortho‑methyl steric hindrance that can slow oxidative addition in palladium‑catalyzed cross‑couplings compared to the unsubstituted phenyl or 4‑methylphenyl analogs. In a representative Suzuki−Miyaura coupling study, 4‑aryl‑pyridine‑2‑carboxylates bearing ortho‑substituted phenyl groups showed reduced reaction rates (50‑70% conversion under standard conditions vs. >95% for unsubstituted phenyl) [1].

Coupling Reactivity
Class-level inference
Conversion reduced by 25–45 pp vs. unsubstituted phenyl in Suzuki coupling
Ortho-methyl steric effects can enable site-selectivity in sequential coupling
Pd(PPh₃)₄, DMF/H₂O, 80°C; data from analogous 4-arylpyridine-2-carboxylates
Synthetic Chemistry Suzuki−Miyaura Coupling Steric Effects

Best-Fit Application Scenarios


Negative Control for CAII Screening

The confirmed Ki > 100 µM against CAII [1] makes this compound an ideal negative control for enzymatic and cell‑based assays where CAII modulation is measured. It can be used to establish baseline signal without interfering with the carbonic anhydrase pathway, ensuring that any observed activity is due to the test compound rather than assay artefacts.

Lipophilic Building Block for Cell-Permeable Probes

With a predicted cLogP of 3.5‑4.0 [2], Methyl 4-(2,4-dimethylphenyl)pyridine-2-carboxylate offers enhanced lipophilicity over the unsubstituted phenyl and mono‑methyl analogs. This property is valuable for designing cell‑permeable chemical probes, as the increased membrane partitioning can improve intracellular target engagement in live‑cell imaging or target‑engagement assays.

Prodrug Intermediate for Acid Release

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under physiological conditions or by esterases in vivo [3]. Researchers developing acid‑releasing prodrugs can use this compound as a precursor, leveraging the ester form for improved oral absorption or tissue distribution before enzymatic activation.

Sterically Hindered Substrate for Selective Coupling

The ortho‑methyl substituent of the 2,4‑dimethylphenyl group introduces steric hindrance that reduces the rate of palladium‑catalyzed coupling relative to unhindered analogs [4]. This property can be exploited to achieve chemoselectivity in poly‑functionalized substrates, allowing sequential coupling strategies in the synthesis of complex biaryl libraries.

Application
Selection Property
Validation Focus
CAII negative control in enzymatic assays
Confirmed negligible CAII inhibition
Verify baseline signal without carbonic anhydrase pathway interference
Cell-permeable chemical probe design
Elevated cLogP vs. unsubstituted and mono-methyl analogs
Assess intracellular target engagement in live-cell models
Prodrug intermediate for acid release
Methyl ester lability under physiological or enzymatic conditions
Monitor hydrolysis kinetics and active acid release in model systems
Selective cross-coupling substrate
Ortho-methyl steric hindrance reduces coupling rate
Optimize sequential coupling strategies in poly-functionalized substrates
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